2-Fluorobenzoyl cyanide

Beschreibung

Contextual Significance of Benzoyl Cyanides in Organic Synthesis

Benzoyl cyanides, as a class of compounds, are valuable intermediates in organic synthesis. rsc.org The nitrile moiety (–CN) is a cornerstone of modern organic chemistry due to its exceptional versatility and reactivity, serving as a key synthetic handle for transformations into various functional groups, including carboxylic acids and amines. researchgate.net Acyl cyanides, such as benzoyl cyanide, are particularly useful as they can be utilized in a variety of transformations that leverage both their carbonyl (CO) and cyanide (CN) functionalities. rsc.org

Historically, the synthesis of benzoyl cyanides has been achieved through several methods, including the cyanation of benzoyl chloride using metal cyanides like silver cyanide or cuprous cyanide, and the oxidation of mandelonitrile. rsc.orgorgsyn.org More contemporary, environmentally benign methods involve the aerobic photooxidation of benzyl (B1604629) cyanide. rsc.org The reactivity of benzoyl cyanides makes them effective precursors for the synthesis of heterocyclic compounds like oxazoles and tetrazolinones, which are significant scaffolds in medicinal chemistry. rsc.org

Strategic Role of Fluorine Substitution in Chemical Design

The incorporation of fluorine into organic molecules is a widely employed strategy in modern chemical design, particularly in the development of pharmaceuticals and agrochemicals. nih.govtandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological and chemical characteristics. tandfonline.commdpi.com

Judicious placement of a fluorine atom can productively alter a molecule's conformation, pKa, membrane permeability, and intrinsic potency. acs.org A primary advantage is the enhancement of metabolic stability; the strong C-F bond can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the compound's half-life in biological systems. mdpi.comwikipedia.org Furthermore, fluorine substitution can increase a molecule's lipophilicity, which often improves its ability to penetrate cell membranes and enhances bioavailability. wikipedia.org The electronegativity of fluorine can also lead to more favorable electrostatic interactions with target proteins, increasing binding affinity and, consequently, therapeutic efficacy. nih.govmdpi.com The radioisotope ¹⁸F is also a critical component in the medical imaging technique of Positron Emission Tomography (PET). nih.govacs.org

Table 1: Key Effects of Fluorine Substitution in Chemical Design

| Property Affected | Consequence of Fluorination | Source(s) |

|---|---|---|

| Metabolic Stability | Increased resistance to oxidative metabolism, leading to a longer biological half-life. | nih.govmdpi.comwikipedia.org |

| Binding Affinity | Enhanced electrostatic interactions with target enzymes or receptors. | nih.govtandfonline.com |

| Lipophilicity | Increased ability to dissolve in fats and cross cellular membranes, often improving bioavailability. | wikipedia.org |

| Physicochemical Properties | Alteration of acidity/basicity (pKa), conformation, and dipole moment. | mdpi.comacs.org |

| Medical Imaging | Use of the ¹⁸F isotope as a positron emitter for PET scans. | nih.govacs.org |

Overview of Research Domains Applicable to 2-Fluorobenzoyl Cyanide

Given its hybrid structure, this compound is a valuable reagent primarily within the domains of medicinal chemistry and materials science. Its utility stems from its role as a fluorinated building block for creating more complex molecules. The presence of the reactive acyl cyanide group allows for its participation in a wide array of chemical reactions to form new carbon-carbon and carbon-nitrogen bonds.

The primary research application of this compound is in the synthesis of novel bioactive compounds. Substituted benzoyl cyanides are known intermediates in the production of pharmaceuticals. For instance, 2,3-dichlorobenzoyl cyanide is a key intermediate in the synthesis of the anti-epileptic drug lamotrigine. google.comresearchgate.net By analogy, this compound is an ideal starting material for constructing fluorinated analogues of known drugs or for developing entirely new chemical entities where the fluorine atom is introduced to optimize pharmacological properties. For example, the related precursor, 2-fluorobenzoyl chloride, is used to synthesize heteroannulated oxazinones, indicating that this compound could be similarly employed in the synthesis of complex, fluorine-containing heterocyclic systems for drug discovery programs. sigmaaldrich.com

Historical Development and Evolution of Related Fluorinated Cyanide Chemistry

The development of fluorinated cyanide compounds like this compound is intrinsically linked to the broader history of organofluorine chemistry and the synthesis of nitriles. The field of organofluorine chemistry began to flourish in the early 20th century. A pivotal moment was the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings. nih.gov This was followed by the discovery of halogen exchange (Halex) reactions, such as using potassium fluoride (B91410) (KF) to replace chlorine with fluorine, reported in 1936. nih.gov These foundational methods enabled the synthesis of a wide variety of fluoroaromatic starting materials.

The synthesis of benzoyl cyanides from benzoyl chlorides and metal cyanides is a well-established transformation in organic chemistry. orgsyn.org The evolution of this chemistry to produce fluorinated variants depended on the availability of the corresponding fluorinated precursors. With the advancement of fluorination techniques, fluorinated benzoyl chlorides became more accessible.

The synthesis of this compound typically proceeds via the reaction of 2-fluorobenzoyl chloride with a cyanide source, most commonly cuprous cyanide (CuCN). google.comgoogle.com This method combines the classic approach to benzoyl cyanide formation with the established field of organofluorine chemistry, representing a convergence of historical synthetic pathways to create a modern and highly useful chemical building block.

Table 2: Properties of this compound and Related Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Source(s) |

|---|---|---|---|---|---|

| 2-Fluorobenzoyl Chloride | 393-52-2 | C₇H₄ClFO | 158.56 | bp: 90-92 °C/15 mmHg, mp: 4 °C | sigmaaldrich.com |

| 2-Fluorobenzyl Chloride | 345-35-7 | C₇H₆ClF | 144.57 | bp: 184 °C, Density: 1.218 g/mL | sigmaaldrich.com |

| 2-Fluorobenzyl Cyanide | 326-62-5 | C₈H₆FN | 135.14 | bp: 114-117 °C/20 mmHg | chemicalbook.com |

| Benzoyl Cyanide | 613-90-1 | C₈H₅NO | 131.13 | mp: 32-33 °C, bp: 208-209 °C | orgsyn.org |

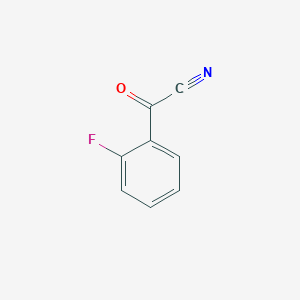

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSCDQIYFFRLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519454 | |

| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-41-4 | |

| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Fluorobenzoyl Cyanide

Nucleophilic Reactivity of the Cyanide Moiety in 2-Fluorobenzoyl Cyanide

The cyanide group, with its carbon-nitrogen triple bond, presents an electrophilic carbon atom susceptible to attack by nucleophiles. This reactivity is a cornerstone for various addition and cyclization reactions.

The triple bond of the nitrile group in this compound is polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. Nucleophilic addition to the nitrile functionality typically proceeds through the formation of an intermediate imine anion. libretexts.org This intermediate can then be protonated or undergo further reaction.

The general mechanism involves the attack of a nucleophile on the nitrile carbon, leading to the cleavage of one of the pi bonds and the formation of a new carbon-nucleophile bond. The resulting intermediate is a resonance-stabilized anion. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of ketimines after an aqueous workup, which can be subsequently hydrolyzed to ketones.

The carbon-nitrogen triple bond of the cyano group can participate as a component in cycloaddition reactions. wikipedia.org These reactions are valuable for synthesizing heterocyclic compounds. Although specific examples involving this compound are not extensively documented in readily available literature, the reactivity of the nitrile group is well-established, allowing for predictions of its behavior.

Nitriles can act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides. For example, reaction with an azide (B81097) (R-N₃) would be expected to yield a tetrazole ring, a common scaffold in medicinal chemistry. Similarly, a [3+2] cycloaddition with a nitrile oxide (R-CNO) would lead to the formation of an oxadiazole. The nitrile can also participate in [2+2] cycloadditions, often photochemically induced, with alkenes to form four-membered rings. nih.gov

The cyanide moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.comnih.govmdpi.comrsc.org One common strategy involves the reduction of the nitrile group to a primary amine, which can then undergo cyclization reactions.

For example, the reduction of the nitrile in this compound to an aminomethyl group would yield 2-amino-1-(2-fluorophenyl)ethanol (B1283385) (after concurrent reduction of the carbonyl). This amino alcohol could then be used as a building block for more complex heterocyclic structures. Furthermore, cycloaddition reactions, as discussed previously, provide a direct route to five-membered heterocyclic systems like tetrazoles and oxadiazoles. Research has demonstrated the synthesis of various heterocyclic scaffolds, such as quinolines and indoles, from precursors containing amino and alkyne groups, highlighting the synthetic utility of bifunctional molecules in constructing complex ring systems. mdpi.com

Reactivity of the Benzoyl Carbonyl Group

The benzoyl carbonyl group in this compound is an electrophilic center that readily undergoes reactions typical of acyl derivatives, particularly nucleophilic acyl substitution.

This compound can function as an effective acylating agent in nucleophilic acyl substitution reactions. The general mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comopenstax.orgslideserve.com A nucleophile first adds to the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl pi bond is reformed by the elimination of a leaving group. In this case, the cyanide ion (CN⁻) is the leaving group.

The reactivity is comparable to that of acyl chlorides, making it a useful reagent for synthesizing other carboxylic acid derivatives. The reaction with various nucleophiles leads to different products, as detailed in the table below.

| Nucleophile (Nu-H) | Product | Product Class |

| Water (H₂O) | 2-Fluorobenzoic acid | Carboxylic Acid |

| Alcohol (R'OH) | Alkyl 2-fluorobenzoate | Ester |

| Ammonia (NH₃) | 2-Fluorobenzamide (B1203369) | Primary Amide |

| Primary Amine (R'NH₂) | N-Alkyl-2-fluorobenzamide | Secondary Amide |

| Secondary Amine (R'₂NH) | N,N-Dialkyl-2-fluorobenzamide | Tertiary Amide |

This table illustrates the expected products from the reaction of this compound with common nucleophiles.

The carbonyl group of this compound can be readily reduced. The choice of reducing agent determines the final product.

Reductive Transformations: The reduction of the carbonyl ketone to a secondary alcohol is a common transformation. libretexts.orgredalyc.org

Selective Carbonyl Reduction: Using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding 2-fluoro-α-cyanobenzyl alcohol, leaving the nitrile group intact.

Complete Reduction: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the carbonyl group and the nitrile group. libretexts.orglibretexts.org This reaction would result in the formation of 2-amino-1-(2-fluorophenyl)ethan-1-ol.

A patent for a related compound, 2,4,5-trifluorobenzoyl cyanide, describes a reduction process that converts the benzoyl cyanide to the corresponding phenylacetic acid. googleapis.com This suggests that under specific reductive conditions, this compound could potentially be converted to (2-fluorophenyl)acetic acid.

| Reagent | Transformation | Product |

| Sodium Borohydride (NaBH₄) | Selective ketone reduction | 2-Fluoro-α-cyanobenzyl alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of ketone and nitrile | 2-Amino-1-(2-fluorophenyl)ethan-1-ol |

This table summarizes the outcomes of reduction reactions on this compound with different reagents.

Oxidative Transformations: Direct oxidation of the carbonyl carbon in the benzoyl group is not a typical reaction as it is already in a high oxidation state. However, the synthesis of benzoyl cyanides can be achieved through the oxidation of the corresponding benzyl (B1604629) cyanides. For example, the aerobic photooxidation of benzyl cyanide derivatives has been reported as a method to produce benzoyl cyanides. rsc.org If the carbonyl of this compound were first reduced to the corresponding alcohol, this alcohol could then be oxidized back to the ketone using standard oxidizing agents.

Influence of the Ortho-Fluorine Substituent on Aromatic and Carbonyl Reactivity

The presence of a fluorine atom at the ortho position of the benzoyl cyanide molecule significantly alters its reactivity. This influence stems from a combination of electronic and steric effects that impact both the aromatic ring and the carbonyl group.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). stackexchange.com This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.comcore.ac.uk This is a key factor in facilitating nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The inductive effect of fluorine also influences the carbonyl group, where electron-withdrawing substituents on the benzoyl ring can affect the chemical shift of the carbonyl carbon. acs.org

The steric hindrance caused by the ortho-fluorine atom can influence the approach of reagents to the carbonyl group and the adjacent positions on the aromatic ring. nih.gov While fluorine is relatively small, its presence can still create steric strain, particularly with bulky nucleophiles or in transition states. core.ac.uknih.gov This steric effect can affect the regioselectivity of reactions, sometimes favoring attack at less hindered positions. nih.gov The proximity of the fluorine atom to the reaction center can also lead to through-space interactions, such as the potential for hydrogen bonding with incoming reagents, which can stabilize transition states and influence reaction rates.

Fluorinated benzene (B151609) derivatives, such as this compound, are particularly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The general mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orguomustansiriyah.edu.iq

Addition of the Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The presence of electron-withdrawing groups, like the cyano and benzoyl groups, ortho and para to the leaving group is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, which in this case is the fluoride (B91410) ion. masterorganicchemistry.comuomustansiriyah.edu.iq

Interestingly, in SNAr reactions, fluorine is often a better leaving group than other halogens (F > Cl > Br > I). masterorganicchemistry.comlibretexts.org This is counterintuitive based on bond strength and leaving group ability in SN2 reactions. stackexchange.com The reason lies in the rate-determining step of the SNAr mechanism, which is the initial nucleophilic attack and formation of the Meisenheimer complex. stackexchange.comlibretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negative charge of the intermediate through its inductive effect, thus lowering the activation energy of this slow step. stackexchange.com

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for this compound transformations are not extensively detailed in the provided search results, general principles of related reactions offer insight. The rate of SNAr reactions is typically dependent on the concentration of both the aryl halide and the nucleophile, indicating a bimolecular rate-determining step. masterorganicchemistry.com

Kinetic studies on similar systems, such as the reaction of p-nitrophenyl acetate (B1210297), have utilized isotope effects to probe transition state structures. acs.org Such studies can help to understand the bonding changes that occur in the rate-limiting step. For instance, a significant kinetic isotope effect for the attacking nucleophile and the leaving group would provide evidence for their involvement in the transition state.

Thermodynamic data for the synthesis of N,N-dimethyl-N'-4-fluoro benzoyl thiourea (B124793) from a related fluorinated benzoyl compound shows a specific melting point, and the formation of metal complexes with this ligand leads to changes in melting points, suggesting complexation has occurred. chemrj.org While not directly about this compound, this indicates that thermodynamic properties are sensitive to structural changes in related fluorinated benzoyl compounds.

Table 1: Factors Influencing SNAr Reaction Rates in Fluorinated Benzene Derivatives

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Electron-withdrawing groups (EWGs) | Increase | Stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org |

| Position of EWGs | Ortho and para positions lead to faster reactions | Allows for delocalization of the negative charge onto the EWG through resonance. masterorganicchemistry.com |

| Nature of the Leaving Group | F > Cl > Br > I | The high electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic addition step. stackexchange.comlibretexts.org |

| Nucleophile Strength | Stronger nucleophiles generally react faster | The nucleophile is involved in the rate-determining step. uomustansiriyah.edu.iq |

Elucidation of Proposed Reaction Mechanisms and Pathways

The reactions of this compound can proceed through various mechanistic pathways depending on the reactants and conditions. As discussed, the SNAr mechanism is prominent for nucleophilic substitution on the aromatic ring. masterorganicchemistry.com The carbonyl group, being electrophilic, can undergo nucleophilic addition reactions. nih.gov For instance, the reaction with a cyanide ion could potentially lead to the formation of a cyanohydrin-like intermediate. researchgate.net

The synthesis of aroyl cyanides themselves often involves the nucleophilic substitution of a leaving group on an aroyl halide with a cyanide source. organic-chemistry.orgorganic-chemistry.orgciac.jl.cn For example, this compound can be synthesized from 2-fluorobenzoyl chloride. chemicalbook.comsigmaaldrich.com

The distinction between concerted and stepwise mechanisms is a fundamental aspect of mechanistic chemistry. diva-portal.orgquora.comnih.gov A concerted reaction occurs in a single step, passing through one transition state without the formation of an intermediate. quora.comyoutube.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more intermediates. quora.comyoutube.com

The SNAr reaction is generally considered a stepwise process involving the formation of a discrete Meisenheimer complex intermediate. nih.gov However, recent studies employing kinetic isotope effects and computational analysis have suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. nih.gov The exact nature of the mechanism, whether concerted or stepwise, can be subtle and may depend on the specific reactants and reaction conditions. diva-portal.orgnih.gov

For acyl transfer reactions, such as those that could involve the benzoyl cyanide moiety, both concerted and stepwise pathways are plausible. acs.org The reaction of an acyl cyanide with a nucleophile could proceed through a tetrahedral intermediate (stepwise) or via a single transition state (concerted). Distinguishing between these possibilities often requires detailed kinetic studies, including the measurement of kinetic isotope effects. acs.orgdiva-portal.org

Applications in Complex Molecule Synthesis and Materials Science

Role as a Key Building Block in Pharmaceutical and Agrochemical Synthesis

2-Fluorobenzoyl cyanide is recognized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. bldpharm.comchemimpex.com Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures.

The incorporation of fluorine into drug candidates and agrochemicals is a widely used strategy to improve a molecule's physicochemical and biological properties. tcichemicals.com Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target enzymes, and improve bioavailability by increasing lipophilicity. tcichemicals.comnih.gov Currently, it is estimated that approximately 20% of all pharmaceuticals and 30% of all agrochemicals contain at least one fluorine atom. tcichemicals.com As a fluorinated building block, this compound serves as a valuable synthon for introducing the 2-fluorobenzoyl moiety into larger, more complex bioactive molecules, thereby conferring these beneficial properties. bldpharm.comtcichemicals.com

Fluorinated compounds are of significant interest in the development of new therapeutics, particularly in the areas of oncology and neurology. chemimpex.com The unique properties imparted by fluorine can lead to improved pharmacokinetic profiles for drug candidates in these fields. chemimpex.comnih.gov While specific, publicly documented examples of marketed drugs derived directly from this compound are not prevalent, closely related fluorinated building blocks are instrumental in medicinal chemistry. For instance, 2-fluorobenzyl cyanide is utilized in the synthesis of drug candidates for neurological disorders. chemimpex.com The 2-fluorobenzoyl structural motif itself is found in complex heterocyclic systems designed as potential agents for central nervous system (CNS) disorders. sci-hub.se This highlights the importance of precursors like this compound in generating novel structures for drug discovery programs.

The reactivity of this compound makes it an important intermediate in the broader chemical industry. chemimpex.comontosight.ai It is employed in the synthesis of various agrochemicals and specialty chemicals where the presence of a fluorine atom can be advantageous for the final product's performance. chemimpex.comalibaba.com The synthesis of many modern agrochemicals relies on the assembly of complex molecules from versatile building blocks, a role for which this compound is well-suited. researchgate.net Its ability to participate in diverse reactions allows for the creation of tailored derivatives for applications in crop protection and materials science. chemimpex.com

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds form the core of a vast number of pharmaceuticals and agrochemicals. researchgate.netbeilstein-journals.org this compound is a valuable precursor for synthesizing such structures due to the dual reactivity of its acyl cyanide functionality. This group can participate in various cyclization reactions to form rings like oxadiazoles, thiazoles, and pyridazines. For example, the related precursor 2-fluorobenzoyl chloride has been used in the multi-step synthesis of a complex benzodiazepine (B76468) derivative, demonstrating the utility of the 2-fluorobenzoyl scaffold in constructing advanced heterocyclic systems. nih.gov The synthesis of diverse heterocyclic structures often involves key starting materials that can be readily converted into cyclic systems, a role that this compound can fulfill. researchgate.netresearchgate.net

Derivatization Strategies for Functional Materials and Sensing Applications

Beyond its role in bioactive molecule synthesis, this compound can be derivatized to create functional materials, including advanced fluorescent probes for chemical sensing. The strategic modification of its reactive carbonyl group allows for the attachment of fluorophores or specific binding sites.

A significant application of this compound is in the development of chemosensors. researchgate.net By reacting it with other molecules, scientists can create new compounds that exhibit changes in fluorescence in the presence of specific analytes, such as metal ions. bilkent.edu.trnih.gov

A notable example is the synthesis of 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, a fluorescent probe derived from this compound. researchgate.net This derivative functions as a highly selective and sensitive sensor for Nickel(II) ions. researchgate.net In the absence of Ni(II), the compound shows no fluorescence; however, upon complexation with Ni(II) ions, it exhibits a remarkable increase in fluorescence emission at 488 nm. researchgate.net This "turn-on" sensing mechanism is highly specific for nickel, with no significant response observed for other competing metal ions such as Cr³⁺, Fe²⁺, Co²⁺, Cu²⁺, and others. researchgate.net Furthermore, this probe has been shown to be non-toxic and cell-permeable, allowing for the imaging of Ni(II) ions in living cells, highlighting its potential use in biological systems. researchgate.net

Data Tables

Table 1: Research Findings on the Applications of this compound and its Derivatives

| Application Area | Specific Example/Use | Key Finding | Reference(s) |

| Materials Science | Fluorescent Sensor for Metal Ions | A derivative, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, acts as a selective "turn-on" fluorescent probe for Nickel(II) ions. | researchgate.net |

| Medicinal Chemistry | Precursor for Heterocycles | The related 2-fluorobenzoyl chloride is used to synthesize complex benzodiazepine structures for potential CNS applications. | nih.gov |

| Pharmaceuticals | Building Block for Drug Discovery | Fluorinated building blocks like this compound and its relatives are valuable in creating drug candidates for oncology and neurology. | chemimpex.comsci-hub.se |

| Agrochemicals | Intermediate for Synthesis | Used as an intermediate to produce fluorinated agrochemicals and specialty chemicals. | chemimpex.comalibaba.comresearchgate.net |

Table 2: Properties of the Ni(II) Fluorescent Probe Derived from this compound

| Property | Description |

| Probe Name | 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide |

| Target Analyte | Nickel(II) ion (Ni²⁺) |

| Sensing Mechanism | Complexation with Ni²⁺ leads to a significant increase in fluorescence ("turn-on" sensor). |

| Fluorescence | Emission maximum at 488 nm upon binding to Ni²⁺. |

| Selectivity | High selectivity for Ni²⁺ over other metal ions including Cr³⁺, Fe²⁺, Co²⁺, Ba²⁺, Cu²⁺, Ca²⁺, Na⁺, K⁺, Cu⁺, and Cs⁺. |

| Application | Demonstrated utility in bio-imaging for the detection of Ni²⁺ in living cells. |

| Data sourced from Saleem et al., 2014. researchgate.net |

Creation of Fluorous and Fluorogenic Derivatives for Analytical Methods

The inherent structural features of this compound make it a compound of interest for the development of specialized analytical reagents, particularly in the realms of fluorous chemistry and fluorogenic sensing.

Fluorous Synthesis Applications:

Fluorous synthesis is a modern technique in organic chemistry that facilitates the purification of reaction products by tagging molecules with highly fluorinated chains. nih.govtcichemicals.com These "fluorous tags" render the molecules soluble in fluorinated solvents, which are typically immiscible with common organic solvents. nih.govtcichemicals.com This allows for a simple liquid-liquid extraction to separate the tagged product from untagged reagents and byproducts, streamlining the purification process. nih.gov The presence of a fluorine atom on the aromatic ring of this compound makes it a suitable scaffold for the attachment of more extensive perfluoroalkyl chains, creating fluorous-tagged building blocks for complex synthesis. tcichemicals.comnih.gov This strategy combines the advantages of solution-phase reaction kinetics with the purification efficiency of solid-phase synthesis. nih.govnih.gov

Fluorogenic Probes:

Fluorogenic probes are molecules that are non-fluorescent or weakly fluorescent but become highly fluorescent after reacting with a specific analyte. This "turn-on" mechanism is highly desirable for sensitive and selective detection in analytical chemistry. The cyanide group (nitrile) is known to act as a fluorescence quencher in certain molecular systems. This property can be exploited to design fluorogenic sensors.

Research has demonstrated the development of fluorescent probes for metal ions based on molecules derived from 2-fluorobenzoyl precursors. For instance, a thiosemicarbazide (B42300) derived from 2-fluorobenzoyl hydrazinecarbothioamide was designed as a fluorescent sensor for Nickel (II) ions, intended for applications in detecting the metal in biological systems, including live cell imaging. researchgate.net

Furthermore, the cyanide moiety itself is a target for detection due to its high toxicity. Fluorogenic probes have been developed that react with the cyanide anion, leading to a significant increase in fluorescence. nih.govbohrium.com The reaction mechanism often involves the nucleophilic addition of cyanide to an electrophilic center in the probe molecule, which disrupts a quenching pathway and "turns on" the fluorescence. nih.gov this compound, with its reactive acyl cyanide group, represents a potential starting material for the synthesis of such novel fluorogenic probes for various analytes.

Contributions to Polymer and Resin Chemistry

Aromatic nitriles and their derivatives are important precursors in materials science for the synthesis of high-performance polymers known for their thermal stability and specific electronic properties. While direct polymerization of this compound is not widely documented, its role as a key building block for creating specialized monomers is an area of significant interest.

Functionalized porous polymer beads are extensively used in solid-phase organic synthesis, combinatorial chemistry, and as ion-exchange resins. researchgate.net The properties of these polymers are determined by the monomers used in their creation. Research has shown that related benzoyl cyanides are valuable in this context. For example, 4-fluorobenzoyl cyanide was used in a cyclization reaction with 4-fluorobenzaldehyde (B137897) to synthesize the monomer 4-chloro-2,5-bis(4-fluorophenyl)oxazole. This oxazole (B20620) monomer was subsequently used to create poly(aryl ether)s through nucleophilic substitution reactions. researchgate.net These polymers exhibited high molecular weights and are part of a class of materials known for their thermal stability. researchgate.net

This synthetic strategy highlights the utility of the benzoyl cyanide group in forming heterocyclic structures that can be functionalized and polymerized. The presence of the fluorine atom on the benzoyl cyanide precursor is often crucial for enabling subsequent polymerization reactions, such as nucleophilic aromatic substitution. Given these findings, this compound is a promising precursor for analogous monomers intended for specialty polymers and resins, where its specific substitution pattern could impart unique properties to the final material. Commercial suppliers of this compound categorize it as a potential building block for polymer science. bldpharm.com

Strategic Deployment in Medicinal Chemistry Research Programs

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability. ontosight.ai Aromatic fluorinated compounds, particularly those containing nitrile groups, are therefore highly valuable intermediates in pharmaceutical research and development. ontosight.aichemicalbook.com

This compound serves as a reactive intermediate for the synthesis of more complex pharmaceutical building blocks. Its direct precursor, 2-fluorobenzoyl chloride , is widely used to introduce the 2-fluorobenzoyl moiety into molecules with potential biological activity. ontosight.ai The conversion of the acyl chloride to an acyl cyanide creates a new reactive handle for further synthetic transformations.

The importance of the fluorobenzonitrile scaffold is evident in the synthesis of major therapeutic agents. For example, 2-fluoro-5-formylbenzonitrile , a constitutional isomer of this compound, is a key pharmaceutical intermediate used in the preparation of intermediates for Olaparib, a PARP (poly (ADP-ribose) polymerase) inhibitor used in cancer therapy. chemicalbook.com

Similarly, other related structures underscore the value of this chemical class. 4-Cyano-2-fluorobenzyl alcohol is described in patents as a crucial intermediate for synthesizing drugs targeting Alzheimer's disease (such as the γ-secretase inhibitor BMS-708163) and cardiac arrhythmias. google.com The synthesis of these vital intermediates often involves the introduction of the cyano group onto a fluorinated benzene (B151609) ring, a transformation for which compounds like this compound are well-suited precursors or analogues. google.com

The following table summarizes research findings on the application of closely related fluorobenzonitrile derivatives in medicinal chemistry:

| Derivative | Application/Significance | Reference(s) |

| 2-Fluoro-5-formylbenzonitrile | Pharmaceutical intermediate for the synthesis of Olaparib (PARP inhibitor) intermediates. | chemicalbook.com |

| 4-Cyano-2-fluorobenzyl alcohol | Important drug intermediate for Alzheimer's disease (BMS-708163) and arrhythmia medications. | google.com |

| 2-Fluorobenzoyl chloride | Precursor to this compound; used to synthesize fluorinated compounds with potential antibacterial, antiviral, and anticancer properties. | ontosight.ai |

While specific, publicly disclosed drug discovery programs that deploy this compound as a starting material are not abundant, its structural motifs are present in key pharmaceutical intermediates. Its value lies in its potential as a versatile building block for creating novel heterocyclic compounds and other complex molecules of therapeutic interest.

Computational and Theoretical Studies on 2 Fluorobenzoyl Cyanide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. In the context of 2-Fluorobenzoyl cyanide, DFT can be employed to investigate a wide array of molecular characteristics, from reaction pathways to electronic distributions.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. For this compound, this could involve studying its synthesis, such as the reaction between 2-Fluorobenzoyl chloride and a cyanide salt, or its subsequent reactions. For instance, the nucleophilic attack of a generic nucleophile (Nu⁻) on the carbonyl carbon of this compound can be modeled. DFT would be used to locate the transition state structure for this addition step, providing insights into the reaction's feasibility and kinetics. The calculated activation energy (ΔE‡) would be a key parameter in determining the reaction rate.

Interactive Data Table: Hypothetical DFT-Calculated Energies for the Nucleophilic Addition to this compound

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide a wealth of information about the distribution of electrons in this compound. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

Furthermore, DFT can be used to compute various reactivity descriptors. The electrostatic potential (ESP) map, for example, can visually identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the carbonyl carbon would be expected to be an electrophilic site, while the oxygen and nitrogen atoms would be nucleophilic centers.

Interactive Data Table: Predicted Electronic Properties of this compound from DFT Calculations

Non-covalent interactions play a critical role in various chemical and biological processes, including molecular recognition and self-assembly. DFT methods, particularly those augmented with dispersion corrections, are adept at characterizing these weak interactions. In the context of this compound, several types of non-covalent interactions could be investigated. For instance, the fluorine atom can participate in halogen bonding with electron-donating atoms. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. Furthermore, the carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the crystal packing of this compound and its binding affinity to biological targets or other molecules.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. This allows for the study of time-dependent phenomena and the exploration of the conformational landscape of flexible molecules.

Chemical reactions are often profoundly influenced by the solvent in which they are carried out. MD simulations are an excellent tool for investigating these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation box along with this compound, one can study how the solvent molecules arrange themselves around the solute and how this solvation shell affects its reactivity. For example, in a polar protic solvent, hydrogen bonding between the solvent and the carbonyl oxygen of this compound could stabilize the ground state and potentially alter the energy barrier of a reaction. MD simulations can provide insights into the differential solvation of reactants, transition states, and products, which is key to understanding the solvent's role in reaction kinetics.

The three-dimensional shape of a molecule is crucial for its function. This compound possesses a degree of conformational flexibility due to the rotation around the bond connecting the benzoyl group to the cyanide moiety and the bond connecting the phenyl ring to the carbonyl group. MD simulations can be used to explore the potential energy surface associated with these rotations and to identify the most stable conformations of the molecule. This is particularly important for understanding how this compound might bind to a receptor or an enzyme active site. By simulating the interaction of this compound with a target molecule, MD can reveal the preferred binding modes and the key intermolecular interactions that stabilize the complex. This information is invaluable in the context of drug design and materials science.

Quantum Chemical Characterization of Reaction Intermediates and Energetics

Quantum chemical calculations are pivotal in elucidating the intricate details of reaction mechanisms involving this compound. By employing methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the structures of transient intermediates and the transition states that connect them. For instance, in reactions analogous to the cyanide-catalyzed condensation of benzil (B1666583) with benzaldehyde, which proceeds via an α-benzoyloxycyanocarbanion, computational modeling can provide invaluable insights. researchgate.net A similar approach can be applied to reactions of this compound to map out the reaction pathways and determine the geometries of all stationary points.

The energetics of these reactions, including activation energies and reaction enthalpies, can be calculated to predict the feasibility and selectivity of a given transformation. For example, theoretical studies on the cleavage of aromatic α-diketones in the presence of cyanide ion have utilized computational methods to understand the kinetics. researchgate.net These computational tools allow for a systematic investigation of the influence of the fluorine substituent on the reactivity of the benzoyl cyanide core. The electron-withdrawing nature of the fluorine atom is expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack. The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for quantifying such substituent effects, and computational studies can provide the necessary data to understand these relationships at a fundamental level. wikipedia.org

A theoretical investigation into a reaction involving this compound would typically involve the following steps:

Optimization of the ground state geometries of the reactants.

Locating the transition state structure for the rate-determining step.

Verifying the transition state by frequency analysis (it should have a single imaginary frequency).

Calculating the intrinsic reaction coordinate (IRC) to ensure the transition state connects the reactants and the desired intermediate or product.

Optimizing the geometry of any intermediates and the final products.

Calculating the relative energies of all species to construct a reaction energy profile.

| Computational Method | Application in Studying this compound Reactions | Typical Output |

| Density Functional Theory (DFT) | Geometry optimization of reactants, products, intermediates, and transition states. | Optimized molecular structures, vibrational frequencies, reaction and activation energies. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic excitation energies and UV-Vis spectra. | Absorption wavelengths and oscillator strengths. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and charge distribution. | Bond critical points, electron density maps. |

| Natural Bond Orbital (NBO) Analysis | Investigation of orbital interactions and charge transfer. | Atomic charges, orbital occupancies, and delocalization energies. |

Application of Machine Learning and AI in Predicting Reactivity and Design

The general workflow for developing a predictive model for synthetic outcomes is as follows:

Data Curation: A large dataset of relevant chemical reactions is collected and standardized.

Featurization: Molecules are converted into machine-readable formats, such as molecular fingerprints or graph representations.

Model Training: A machine learning algorithm (e.g., neural network, random forest) is trained on the featurized data to learn the relationship between reactants, reagents, and products.

Model Validation: The model's predictive performance is evaluated on a separate test set of reactions that were not used during training.

Prediction: The validated model is used to predict the outcomes of new, unseen reactions.

| Machine Learning Model | Input | Predicted Output | Potential Application for this compound |

| Neural Network | Reactants, Reagents | Reaction Products | Predicting the major product of a reaction with a novel nucleophile. |

| Graph Transformer | 3D Molecular Structures | Regioselectivity, Yield | Predicting the outcome of C-H activation reactions on the aromatic ring. |

| Random Forest | Molecular Descriptors | Reaction Feasibility | Classifying whether a proposed reaction will be successful or not. |

In silico screening has emerged as a powerful tool in both drug discovery and materials science, allowing for the rapid evaluation of large virtual libraries of chemical compounds. techniques-ingenieur.frmdpi.com This computational approach helps to prioritize a smaller, more manageable number of candidates for experimental validation, thereby saving significant time and resources. techniques-ingenieur.fr

For drug design, derivatives of this compound could be virtually screened against a specific biological target, such as an enzyme or a receptor. This process typically involves molecular docking, where the binding mode and affinity of each compound in the library are predicted. nih.gov Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, can also be used to filter large databases for promising hits. researchgate.net The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates can also be predicted computationally to assess their drug-likeness. pharmtech.com

In the realm of materials discovery, computational screening can be used to identify derivatives of this compound with desirable physical or chemical properties. mit.edursc.orgaip.org For example, by calculating properties such as electronic band gap, charge mobility, or thermal stability, it is possible to screen for candidates suitable for applications in organic electronics or as high-performance polymers. High-throughput computational screening, often leveraging DFT calculations, can systematically explore the vast chemical space of substituted benzoyl cyanides to identify promising new materials. aip.org

| Screening Method | Objective | Typical Library Size | Application for this compound Derivatives |

| Molecular Docking | Identify potential binders to a biological target. | 10³ - 10⁶ | Screening for potential enzyme inhibitors for drug discovery. |

| Pharmacophore Screening | Find molecules matching a 3D pharmacophore model. | 10⁶ - 10⁹ | Identifying compounds with similar features to known active molecules. |

| High-Throughput DFT | Calculate material properties for a large set of compounds. | 10² - 10⁵ | Discovering new organic semiconductors or other functional materials. |

Theoretical Studies on Cyanide Ion Promoted Mechanisms

The cyanide ion is a versatile nucleophile and catalyst in organic synthesis. researchgate.net Theoretical studies are instrumental in elucidating the mechanisms of cyanide-promoted reactions, including those involving this compound. The nucleophilic addition of a cyanide ion to a carbonyl group is a fundamental step in many of these reactions. savemyexams.comchemguide.co.uk Computational modeling can provide a detailed picture of this process, including the initial attack of the cyanide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by protonation to yield a cyanohydrin. libretexts.orglibretexts.org

In the case of this compound, the fluorine substituent is expected to enhance the rate of the initial nucleophilic attack due to its electron-withdrawing inductive effect. Theoretical calculations can quantify this effect by comparing the activation barriers for the addition of cyanide to benzoyl cyanide and this compound.

Furthermore, cyanide can act as a catalyst in reactions such as the benzoin (B196080) condensation. researchgate.net In these catalytic cycles, the cyanide ion is regenerated after promoting the desired transformation. Computational studies can map out the entire catalytic cycle, identifying all intermediates and transition states and calculating their relative energies. This provides a comprehensive understanding of the catalyst's role and can guide the development of more efficient catalytic systems. For example, a theoretical study could investigate the cyanide-catalyzed dimerization of this compound or its cross-condensation with other aldehydes, providing insights into the reaction mechanism and potential side reactions.

Advanced Spectroscopic and Structural Characterization of 2 Fluorobenzoyl Cyanide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-fluorobenzoyl cyanide derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 2-fluorobenzyl cyanide, the protons of the aromatic ring typically appear as a complex multiplet in the region of δ 7.0-7.5 ppm. chemicalbook.com The methylene (B1212753) (-CH₂-) protons adjacent to the cyanide group exhibit a singlet at approximately δ 3.7 ppm. For this compound itself, the aromatic protons would also resonate in a similar downfield region, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing benzoyl and cyano groups.

¹³C NMR spectroscopy provides further structural detail. In benzoyl cyanide, the carbonyl carbon (C=O) shows a resonance around δ 180 ppm, while the cyanide carbon (C≡N) appears near δ 115 ppm. chemicalbook.com The aromatic carbons display signals between δ 128 and 135 ppm. chemicalbook.com For this compound, the presence of the fluorine atom would introduce additional complexity due to C-F coupling. The carbon directly bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF), and smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) would be observable for the other aromatic carbons, aiding in their definitive assignment.

Modern NMR experiments, often performed on high-field instruments (e.g., 500 or 600 MHz), allow for the precise determination of chemical shifts and coupling constants. rsc.org The use of deuterated solvents like chloroform-d (B32938) (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) is standard. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Representative NMR Data for Related Benzoyl Cyanide Structures

| Nucleus | Compound | Chemical Shift (δ, ppm) |

| ¹H | 2-Fluorobenzyl cyanide | ~7.0-7.5 (aromatic), ~3.7 (CH₂) chemicalbook.com |

| ¹³C | Benzoyl cyanide | ~180 (C=O), ~135-128 (aromatic), ~115 (C≡N) chemicalbook.com |

Note: Specific shifts for this compound would be influenced by the fluorine substituent and require experimental determination.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are instrumental in identifying the key functional groups present in this compound. triprinceton.orgspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. triprinceton.org The spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the most prominent peaks would be:

C≡N stretch: A sharp, intense band in the region of 2200-2260 cm⁻¹.

C=O stretch: A strong, sharp absorption typically found between 1680 and 1700 cm⁻¹.

C-F stretch: A strong band in the range of 1000-1400 cm⁻¹.

Aromatic C=C stretches: Multiple bands of varying intensity in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. triprinceton.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. spectroscopyonline.com This often makes it particularly useful for observing non-polar or symmetric bonds. For this compound, Raman spectroscopy would also show the characteristic C≡N and C=O stretching vibrations. The aromatic ring vibrations are also readily observed. nih.gov

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. spectroscopyonline.com For instance, bonds with strong dipoles like C=O tend to show strong IR absorption, while bonds with more polarizable electron clouds like aromatic C=C bonds can give rise to strong Raman signals. triprinceton.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Cyanide | C≡N Stretch | 2200-2260 | IR, Raman |

| Carbonyl | C=O Stretch | 1680-1700 | IR, Raman |

| Carbon-Fluorine | C-F Stretch | 1000-1400 | IR |

| Aromatic Ring | C=C Stretches | 1400-1600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺˙) is detected. For this compound (C₈H₄FNO), the exact mass of the molecular ion would be approximately 149.0277 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments with high accuracy.

Electron ionization (EI) is a common technique that often leads to extensive fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the cyano radical (·CN): This would result in a fragment ion [M - CN]⁺ corresponding to the 2-fluorobenzoyl cation at m/z 123.

Loss of carbon monoxide (CO): Cleavage of the carbonyl group would lead to a [M - CO]⁺ fragment.

Formation of the fluorophenyl cation: Subsequent fragmentation could lead to the formation of the C₆H₄F⁺ ion.

Electrospray ionization (ESI) is a softer ionization technique that often results in less fragmentation and a more prominent molecular ion peak, which can be useful for confirming the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation, providing more detailed structural insights. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

| Molecular Ion [M]⁺˙ | C₈H₄FNO⁺˙ | 149 |

| [M - CN]⁺ | C₇H₄FO⁺ | 123 |

| [M - CO]⁺˙ | C₇H₄FN⁺˙ | 121 |

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95 |

Note: The m/z values are nominal masses. High-resolution MS would provide more precise values.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform an X-ray crystallographic analysis, a single crystal of a this compound derivative is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. icr.ac.uk The diffraction pattern produced by the crystal is collected and analyzed to solve the crystal structure. The process involves determining the unit cell dimensions and the space group, which describes the symmetry of the crystal lattice. ed.ac.uk

The resulting electron density map is used to build a model of the molecule. This model is then refined to obtain the final structure with high precision. The crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), includes parameters such as:

Unit cell dimensions (a, b, c, α, β, γ)

Space group

Atomic coordinates for all atoms

Bond lengths and angles

Torsion angles

For derivatives of this compound, X-ray crystallography can confirm the planar geometry of the benzene (B151609) ring and the relative orientation of the fluoro, benzoyl, and cyanide substituents. It can also reveal details about how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound derivatives and for monitoring the progress of reactions involving these compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a sample of the this compound derivative is injected into the HPLC system. The components are separated on a column (often a reversed-phase column like C18) based on their differential partitioning between the mobile phase and the stationary phase. A detector, typically a UV-Vis detector, records the elution of each component as a peak. The purity of the sample is determined by the relative area of the peak corresponding to the desired product. HPLC can also be used to monitor reaction progress by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of products. acs.org

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography can be an effective method for purity analysis. The sample is vaporized and separated in a capillary column. A detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used for detection. GC is particularly useful for identifying and quantifying volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for qualitative analysis. It is often employed to monitor the progress of a reaction by spotting the reaction mixture on a TLC plate alongside the starting materials. The separation of spots on the plate provides a quick visual assessment of the reaction's status.

These chromatographic methods are essential for ensuring the quality of synthesized this compound derivatives and for optimizing reaction conditions to maximize yield and purity. semanticscholar.orgrsc.org

Future Directions and Emerging Research Avenues for 2 Fluorobenzoyl Cyanide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of aroyl cyanides, including 2-fluorobenzoyl cyanide, has often relied on toxic cyanating agents and harsh reaction conditions. A significant future direction is the development of greener, more sustainable synthetic protocols. Research is moving towards methods that minimize waste, avoid hazardous reagents, and utilize more environmentally friendly solvents.

One promising approach involves replacing highly toxic metal cyanides with safer alternatives. For instance, a method for the cyanation of aroyl chlorides has been developed using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic cyanide source. organic-chemistry.org This reaction is catalyzed by a system comprising silver iodide (AgI), polyethylene (B3416737) glycol (PEG-400), and potassium iodide (KI) in DMF, yielding aroyl cyanides in good yields (64-89%) at room temperature. organic-chemistry.org Adapting such systems for the synthesis of this compound from 2-fluorobenzoyl chloride could provide a significantly safer and more practical industrial route.

Another green strategy is the use of ionic liquids as reaction media. Benzoyl cyanide has been used effectively for the benzoylation of nucleosides in the ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate, offering a mild and efficient alternative to traditional methods. nih.gov Exploring the synthesis of this compound itself in such bio-based and recyclable solvents, like Cyrene™, could further enhance the environmental profile of its production. rsc.orghud.ac.uk These solvents are derived from biomass and can be a suitable replacement for commonly used toxic organic solvents like DMF and NMP. rsc.orghud.ac.uk

| Aspect | Traditional Synthesis | Emerging Sustainable Synthesis | Key Advantages of Sustainable Routes |

| Cyanide Source | Highly toxic reagents (e.g., metal cyanides, trimethylsilyl (B98337) cyanide). organic-chemistry.org | Non-toxic sources like potassium hexacyanoferrate(II). organic-chemistry.org | Enhanced safety, reduced environmental toxicity. |

| Catalyst | Often requires stoichiometric or harsh reagents. | Low-loading catalyst systems (e.g., AgI/PEG-400/KI). organic-chemistry.org | Increased efficiency, lower cost, less waste. |

| Solvent | Conventional volatile organic compounds (VOCs). | Green solvents like ionic liquids or bio-based Cyrene™. nih.govrsc.org | Reduced pollution, potential for recyclability. |

| Byproducts | Often toxic and difficult to dispose of. | Simpler, less hazardous byproducts (e.g., inorganic salts). frontiersin.orgnih.gov | Easier workup and reduced environmental impact. |

Exploration of Novel Reaction Pathways and Unconventional Transformations

Beyond its established use as an acylating agent, future research will likely uncover novel reaction pathways for this compound. The unique electronic interplay between the fluorine atom, the carbonyl group, and the cyanide moiety opens the door to unconventional chemical transformations.

One area of exploration is the selective cleavage of the C-C bond between the carbonyl and cyanide groups. Researchers have demonstrated that acyl cyanides can react with N-heteroaryl methanols under metal-free conditions to form N-heteroaryl esters, producing only cyanide as a byproduct. frontiersin.orgnih.govpatrinum.ch This C-C bond cleavage offers a new strategy for acylation where the cyanide group acts as a leaving group. Another novel transformation is the reductive coupling of acyl cyanides to produce 1,2-diketones, which are valuable intermediates in organic synthesis. scispace.com This reaction has been achieved using a low-valent titanium-indium complex, and applying this to this compound could yield 1,2-bis(2-fluorophenyl)ethane-1,2-dione, a potentially useful fluorinated scaffold.

Furthermore, the "cyanide effect," where the cyanide ion acts as a hydrogen-bond acceptor to direct regioselective acylations, presents another frontier. acs.org While studied for benzoyl cyanide in carbohydrate chemistry, investigating this effect with this compound could lead to highly selective and predictable modifications of complex molecules, guided by the subtle influence of the ortho-fluoro substituent.

| Transformation Type | Reactants | Key Reagents/Conditions | Product Class | Potential for this compound |

| C(acyl)-C(CN) Bond Cleavage frontiersin.orgnih.gov | Acyl cyanide, N-heteroaryl methanol | Na₂CO₃/15-crown-5 (metal-free) | N-heteroaryl esters | Synthesis of novel fluorinated esters for pharmaceuticals and materials. |

| Reductive Coupling scispace.com | Acyl cyanide | TiCl₄/In system | 1,2-Diketones | Access to fluorinated 1,2-diketone building blocks. |

| C-CN Bond Cleavage rsc.org | Benzyl (B1604629) cyanide (forms benzoyl cyanide in situ) | Cu/O₂, NH₄Cl | Primary amides | A potential route to 2-fluorobenzamide (B1203369) from a related precursor. |

| Regioselective Acylation ("Cyanide Effect") acs.org | Diols/Triols, Benzoyl cyanide | DMAP, low temperature (-78 °C) | Kinetically-favored axial O-acylation products | High-precision modification of poly-hydroxylated natural products. |

Expansion of Applications into Emerging Fields (e.g., Bioelectronics, Quantum Chemistry)

The unique electronic properties imparted by the fluorine atom and the cyano group make this compound and its derivatives attractive candidates for applications beyond traditional medicinal chemistry and agrochemistry. Emerging fields like bioelectronics and quantum chemistry could provide new platforms for this versatile molecule.

In bioelectronics, which involves the interface of electronic devices and biological systems, fluorinated compounds are of interest for creating stable, high-performance materials. For example, derivatives of this compound could be explored as components in organic thin-film transistors (OTFTs) or as functional probes for detecting biomolecules. A chemosensor derived from 2-fluorobenzoyl hydrazine (B178648) carbothioamide has already shown selective fluorescence for cyanide ion detection, demonstrating the potential for creating sensitive and selective sensors. researchgate.net Similarly, the related compound 4-fluorobenzyl cyanide has been investigated as a solvent for lithium-ion batteries to improve performance, suggesting that the fluorobenzoyl cyanide scaffold could be adapted for energy storage applications. rsc.org

In the realm of quantum chemistry, the precise electronic perturbations caused by fluorine substitution are of fundamental interest. This compound could serve as a model system for studying intramolecular interactions and reaction mechanisms where subtle electronic effects play a crucial role.

Integration of Advanced Computational Methods for Predictive Chemical Discovery

The future of chemical synthesis and discovery is increasingly intertwined with computational power. Advanced computational methods, including Density Functional Theory (DFT) and machine learning, are poised to accelerate the exploration of this compound chemistry.

These tools can be used to predict the reactivity and properties of new derivatives before they are ever synthesized in the lab. sciencedaily.comasiaresearchnews.com For example, DFT calculations can help predict the outcomes of reactions by modeling transition states, which can guide the design of more efficient synthetic routes. sciencedaily.com Machine learning models are also being developed to predict the properties of fluorinated compounds, such as their NMR chemical shifts or their bioactivity, with remarkable accuracy. nih.govchemrxiv.org A multimodal deep learning model, F-CPI, has shown the ability to predict changes in bioactivity upon fluorine substitution with high accuracy. nih.gov Applying such models to this compound and its potential reaction products could rapidly identify promising candidates for drug discovery or materials science, saving significant time and resources. sciencedaily.comasiaresearchnews.com

| Computational Method | Application to this compound Chemistry | Potential Outcome | Reference |

| Density Functional Theory (DFT) | Predict reaction pathways, transition state energies, and NMR chemical shifts. | Optimization of synthetic conditions; structural assignment of new compounds. | sciencedaily.comchemrxiv.orgacs.org |

| Artificial Force Induced Reaction (AFIR) | Screen for novel multicomponent reactions. | Discovery of unprecedented chemical transformations and new molecular scaffolds. | sciencedaily.com |

| Machine Learning (e.g., F-CPI model) | Predict bioactivity changes upon further modification of the this compound core. | Accelerated identification of potent drug candidates. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of derivatives with their chemical or biological activity. | Design of next-generation compounds with tailored properties. | nih.gov |

Design of Next-Generation Fluorinated Building Blocks with Tailored Reactivity

While this compound is itself a valuable building block, it can also serve as a platform for the rational design of more complex, next-generation fluorinated synthons. sigmaaldrich.com The introduction of fluorine is known to modulate properties like lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after in drug discovery and materials science. sigmaaldrich.comtcichemicals.comyoutube.com

Future research will focus on using this compound as a starting point to create new molecules with precisely tuned reactivity. For example, additional functional groups could be installed on the aromatic ring to either enhance or attenuate the reactivity of the acyl cyanide moiety. This could lead to a library of "tunable" building blocks that can be selected for specific synthetic challenges. By reacting this compound through its carbonyl or cyanide groups, a diverse array of heterocyclic and polyfunctional fluorinated compounds can be accessed. mdpi.commdpi.com These new, more elaborate building blocks will enable the synthesis of complex molecular architectures that are currently difficult to achieve, opening up new frontiers in chemical synthesis. beilstein-journals.org

| Parent Building Block | Potential Modification | Resulting Next-Generation Building Block | Potential Application |

| This compound | Introduction of a nitro group | 2-Fluoro-nitro-benzoyl cyanides | Precursors for spin-labelled probes and dyes. cdnsciencepub.com |

| This compound | Reaction with hydrazine | 2-Fluorobenzoyl hydrazides | Intermediates for synthesizing heterocyclic compounds (e.g., oxadiazoles). |

| This compound | Reduction of the carbonyl group | 2-Fluorophenyl(cyano)methanol | Chiral building block for asymmetric synthesis. |

| This compound | Annulation reactions | Fused fluorinated heterocyclic systems | Scaffolds for medicinal chemistry and organic electronics. |

Q & A

Basic: What synthetic methodologies are most effective for producing 2-Fluorobenzoyl cyanide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or cyanation of 2-fluorobenzoyl chloride derivatives. Key parameters to optimize include:

- Catalysts : Use of KCN or NaCN under anhydrous conditions to minimize hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but require strict moisture control .

- Temperature : Reactions are often conducted at 0–5°C to suppress side reactions (e.g., polymerization or decomposition) .

- Purity assessment : Post-synthesis characterization via HPLC or GC-MS is critical to confirm purity (>98%) and identify byproducts .

Advanced: How can contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound be systematically addressed?

Answer:

Discrepancies often arise from differences in solvent polarity, concentration, or instrumentation calibration. To resolve these:

- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .

- Comparative analysis : Cross-reference with computational predictions (DFT for ¹³C/¹⁹F NMR chemical shifts) to validate experimental data .

- Sample purity : Ensure samples are free of moisture or degradation products, which can distort spectral signals .

- Inter-laboratory collaboration : Share raw data (e.g., FIDs for NMR) to identify systematic errors .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key markers should be prioritized?

Answer:

- ¹H/¹³C NMR :

- ¹H : Aromatic protons adjacent to fluorine exhibit deshielding (δ 7.4–8.2 ppm) due to the electronegative F substituent.

- ¹³C : The carbonyl carbon (C=O) appears at ~170 ppm; the nitrile (CN) carbon is near 115–120 ppm .

- IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ≈ 149 [M+H]⁺) and fragments (e.g., loss of CN group) confirm molecular weight .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize geometry and calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .

- Solvent effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction kinetics.

- Transition state analysis : Identify steric hindrance from the fluorine substituent, which may slow down nucleophilic attack at the ortho position .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of releasing toxic HCN fumes upon decomposition .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent moisture absorption or thermal degradation .

- Waste disposal : Neutralize cyanide residues with NaOCl or FeSO₄ before disposal .

Advanced: How can cyanide release from this compound be accurately quantified under varying pH conditions?

Answer:

- Flow injection analysis (FIA) : Utilize gas diffusion separation with amperometric detection to minimize matrix interferences (e.g., sulfides or oxidizing agents) .

- pH-controlled hydrolysis : Conduct experiments at pH 12–13 to liberate free cyanide (CN⁻) while avoiding decomposition of WAD (weak acid dissociable) cyanide species .

- Validation : Cross-check results with ASTM D7237-15a or ISO 14403-2 methods for reproducibility .

Advanced: What strategies can resolve crystallographic ambiguities in the solid-state structure of this compound?

Answer:

- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

- SHELXL refinement : Use anisotropic displacement parameters for fluorine and cyanide groups to improve model accuracy .

- Twinned data handling : Apply HKLF5 format in SHELXTL to deconvolute overlapping reflections in cases of crystal twinning .

Basic: How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Answer:

- Detailed protocols : Document reaction stoichiometry, purification steps (e.g., column chromatography gradients), and characterization parameters (e.g., NMR pulse sequences) .

- Open data sharing : Deposit raw spectral data and crystallographic files (CIFs) in repositories like Cambridge Structural Database .

- Peer validation : Collaborate with independent labs to replicate key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|